4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
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Overview
Description
4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both a triazole and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that the anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell growth and death.
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that these compounds have good bioavailability and can effectively reach their target sites in the body.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may lead to cell death in cancer cells.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine are largely unexplored. Related compounds have shown significant interactions with various enzymes and proteins . For instance, some 1,2,4-triazole hybrids have exhibited potent inhibitory activities against cancer cell lines
Cellular Effects
In cellular contexts, this compound and its derivatives have shown potential effects on cell function. Some studies have indicated that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted triazole-pyridine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
2-(1H-1,2,4-triazol-1-yl)pyridine: Another isomer with the triazole ring attached at a different position, affecting its binding properties and applications.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is unique due to its specific arrangement of the triazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVDXOGXBRPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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